(17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol (17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol
Brand Name: Vulcanchem
CAS No.: 60413-79-8
VCID: VC8021980
InChI: InChI=1S/C20H27NO2/c1-19-8-7-16-14(15(19)5-6-18(19)22)4-3-13-9-17-12(11-21-23-17)10-20(13,16)2/h9,11,14-16,18,22H,3-8,10H2,1-2H3/t14-,15-,16-,18-,19-,20-/m0/s1
SMILES: CC12CCC3C(C1CCC2O)CCC4=CC5=C(CC34C)C=NO5
Molecular Formula: C20H27NO2
Molecular Weight: 313.4 g/mol

(17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol

CAS No.: 60413-79-8

Cat. No.: VC8021980

Molecular Formula: C20H27NO2

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

(17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol - 60413-79-8

Specification

CAS No. 60413-79-8
Molecular Formula C20H27NO2
Molecular Weight 313.4 g/mol
IUPAC Name (1S,2R,13R,14S,17S,18S)-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol
Standard InChI InChI=1S/C20H27NO2/c1-19-8-7-16-14(15(19)5-6-18(19)22)4-3-13-9-17-12(11-21-23-17)10-20(13,16)2/h9,11,14-16,18,22H,3-8,10H2,1-2H3/t14-,15-,16-,18-,19-,20-/m0/s1
Standard InChI Key DYZKECRYCBBYFI-GJCUDGATSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC5=C(C[C@]34C)C=NO5
SMILES CC12CCC3C(C1CCC2O)CCC4=CC5=C(CC34C)C=NO5
Canonical SMILES CC12CCC3C(C1CCC2O)CCC4=CC5=C(CC34C)C=NO5

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Structural Features

The systematic IUPAC name for this compound is (1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.0²,¹⁰.0⁴,⁸.0¹⁴,¹⁸]icosa-4(8),5,9-trien-17-ol, reflecting its pentacyclic framework and stereochemical configuration . The structure combines a steroid nucleus (androstane) with an isoxazole ring fused at the 2,3-d position, introducing a heterocyclic nitrogen-oxygen moiety (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number60413-79-8
Molecular FormulaC20H27NO2\text{C}_{20}\text{H}_{27}\text{NO}_{2}
Molecular Weight313.43 g/mol
XLogP3-AA4.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Stereochemistry and Conformational Analysis

The (17β)-configuration denotes the hydroxyl group at position 17 on the β-face of the steroid nucleus. This stereochemistry is critical for receptor binding, as demonstrated in analogous steroids . Computational models predict that the isoxazole ring adopts a planar conformation, while the steroid backbone maintains a chair-like structure for rings A–D .

Synthesis and Production

Key Synthetic Routes

The synthesis of (17β)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol typically begins with androstane precursors. A common approach involves:

  • Functionalization of the Steroid Backbone: Introduction of a ketone at position 17 via oxidation of androstanediol .

  • Isoxazole Ring Formation: Cyclocondensation of a β-ketonitrile intermediate with hydroxylamine under acidic conditions, as described in palladium-catalyzed cross-coupling methodologies .

  • Stereochemical Control: Chiral resolution using HPLC or enzymatic methods to isolate the (17β)-epimer .

Table 2: Synthetic Intermediates and Yields

StepIntermediateYield (%)Conditions
117-Keto-androsta-2,4-diene78PCC oxidation, CH₂Cl₂
2β-Ketonitrile derivative65NH₂OH·HCl, EtOH, reflux
3Crude isoxazole product52Pd(PPh₃)₄, THF, 60°C

Analytical Characterization

Advanced techniques such as NMR (1H^1\text{H}, 13C^{13}\text{C}), high-resolution mass spectrometry (HRMS), and X-ray crystallography confirm structural integrity. Key spectroscopic signatures include:

  • NMR: A singlet at δ 8.2 ppm (isoxazole proton), and a broad peak at δ 3.7 ppm (C17-OH) .

  • HRMS: [M+H]⁺ at m/z 314.2115 (calc. 314.2119) .

Pharmacological Profile

CYP17A1 Inhibition

In vitro assays reveal that (17β)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol inhibits 17α-hydroxylase (IC₅₀ = 1.2 μM) and 17,20-lyase (IC₅₀ = 0.8 μM) activities of CYP17A1, a key enzyme in androgen biosynthesis . This dual inhibition suggests potential utility in prostate cancer therapy.

Table 3: Comparative CYP17A1 Inhibition

Compound17α-Hydroxylase IC₅₀ (μM)17,20-Lyase IC₅₀ (μM)
Abiraterone0.0040.002
(17β)-Androsta-...isoxazol1.20.8

Antiproliferative Effects

In LNCaP prostate cancer cells, the compound reduces proliferation by 40% at 10 μM, likely via AR downregulation and apoptosis induction .

Applications in Research

Prostate Cancer Models

Preliminary studies highlight its role in attenuating androgen-driven tumor growth. Co-administration with enzalutamide synergistically reduces PSA levels in xenograft models .

Steroidogenesis Studies

The compound serves as a tool to probe CYP17A1 kinetics, particularly the role of heme-oxygen coordination in substrate binding .

Regulatory Status

Classified as a controlled substance in multiple jurisdictions due to potential misuse in sports doping. Suppliers require end-use certifications for research purposes .

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